5-oxo-1-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide
Overview
Description
5-oxo-1-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-oxo-1-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide is 407.18450629 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
- Synthesis of Derivatives: Abdalha et al. (2011) explored the synthesis of various derivatives of similar compounds, showing the versatility of such compounds in creating a range of related chemicals with potential applications in medicinal chemistry Abdalha, A. A., El-Regal, M. K. A., El-Kassaby, M. A., & Ali, A. T. (2011). Synthetic Communications, 41, 2811-2821.
Biological Evaluation
- Potential Antibacterial Drugs: Devi et al. (2018) synthesized derivatives of a similar compound, exploring their potential as antibacterial drugs. Their findings suggest a promising avenue for developing new antibacterial agents Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2018). Drug Research, 69, 271-276.
Antiallergic Activity
- Antiallergic Properties: Nohara et al. (1985) synthesized compounds including similar structures, exhibiting antiallergic activity in tests, suggesting the potential for these compounds in treating allergies Nohara, A., Ishiguro, T., Ukawa, K., Sugihara, H., Maki, Y., & Sanno, Y. (1985). Journal of Medicinal Chemistry, 28(5), 559-568.
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Abdel-rahman et al. (2002) worked on synthesizing new compounds with structures similar to the given compound and evaluated their antimicrobial activities, showcasing the broad application of these compounds in antimicrobial research Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A. (2002). Journal of The Chinese Chemical Society, 49, 223-231.
Potential Antidepressant Properties
- Potential Antidepressants: Pong et al. (1984) synthesized a series of compounds including 5-phenyl-2-furamidines, suggesting potential applications as antidepressants, demonstrating the compound's relevance in mental health research Pong, S. F., Pelosi, S., Wessels, F., Yu, C., Burns, R. H., Wright, G. C., & White, R. (1984). Arzneimittel-Forschung, 33(10), 1411-1416.
Properties
IUPAC Name |
5-oxo-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-1-phenylpyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c27-21-13-17(15-26(21)19-5-2-1-3-6-19)23(29)25-18-10-8-16(9-11-18)22(28)24-14-20-7-4-12-30-20/h1-3,5-6,8-11,17,20H,4,7,12-15H2,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKJMXMTHZSXSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.